4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound is a dihydropyrimidinone derivative characterized by a pyrrolo[3,4-d]pyrimidine-dione core substituted with a 3,4-dimethoxyphenyl group at position 4 and a thiophen-2-ylmethyl moiety at position 4. Its structure combines aromatic methoxy groups with a sulfur-containing heterocycle (thiophene), which may enhance electronic and steric properties critical for biological activity.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-14-6-5-11(8-15(14)26-2)17-16-13(20-19(24)21-17)10-22(18(16)23)9-12-4-3-7-27-12/h3-8,17H,9-10H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGUZTZMMJJFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multiple steps that may include microwave-assisted reactions to enhance yield and reduce reaction time. One notable method is the Ugi-Zhu three-component reaction followed by aza-Diels-Alder cycloaddition. This approach has been shown to yield high purity products with significant efficiency .
Antimicrobial Activity
Research indicates that pyrrolo[3,4-d]pyrimidines exhibit promising antimicrobial properties. A study demonstrated that derivatives of this class showed significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or enzyme inhibition .
Anticancer Properties
Compounds within this structural framework have been evaluated for anticancer activity. For instance, screening assays have identified several derivatives as effective against different cancer cell lines. Notably, compounds were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 1 | 10 | Breast |
| 2 | 15 | Lung |
| 3 | 5 | Colon |
Inhibition of Protein Kinases
Recent studies have focused on the inhibition of specific protein kinases associated with cancer and infectious diseases. For example, some pyrrolo[3,4-d]pyrimidines have been designed as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), showing IC50 values in the low micromolar range (0.210–0.589 µM) . These findings suggest potential applications in treating malaria and other parasitic infections.
Case Studies
- Antimalarial Activity : A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested against PfCDPKs. Compounds demonstrated moderate antiplasmodial activity with promising docking scores indicating good binding affinity to the target enzymes .
- Anticancer Screening : In a multicellular spheroid model, a library of drugs including pyrrolo[3,4-d]pyrimidine derivatives was screened for anticancer activity. The results indicated that certain compounds significantly inhibited tumor growth compared to controls .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Several studies have shown that pyrrolo[3,4-d]pyrimidine derivatives possess anticancer properties. The compound has been tested against various cancer cell lines and has demonstrated significant cytotoxic effects.
- For instance, derivatives designed to inhibit epidermal growth factor receptors (EGFR) have shown promising results in preclinical models .
- Adenosine Receptor Affinity :
- Enzyme Inhibition :
Applications in Medicinal Chemistry
The applications of 4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be categorized into several areas:
Drug Development
The compound serves as a lead structure for the development of new drugs targeting cancer and other diseases. Its modifications can enhance potency and selectivity.
Research Tools
Due to its ability to inhibit specific enzymes and receptors, this compound can be utilized as a research tool to study biological pathways and disease mechanisms.
Potential Therapeutics
With ongoing research into its pharmacological properties, there is potential for this compound to be developed into a therapeutic agent for treating various conditions including cancer and possibly neurodegenerative diseases.
Case Studies
Several studies highlight the effectiveness of derivatives based on this compound:
- A study published in Molecules demonstrated that specific modifications to the pyrrolo[3,4-d]pyrimidine scaffold resulted in improved anticancer activity against breast cancer cell lines .
- Another investigation focused on the synthesis of related compounds that showed enhanced binding affinity to adenosine receptors compared to existing drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions are highlighted below through comparisons with analogs from the evidence.
Table 1: Structural Comparison
Key Observations :
Key Observations :
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Barbituric acid, HCl, 80°C | 65–70 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 55–60 | |
| Alkylation | K₂CO₃, DMF, RT, 12h | 70–75 |
How is structural characterization performed?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
Q. Table 2: Key NMR Signals
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 3.75 (s, 6H, OCH₃) | 56.2 (OCH₃) |
| Thiophen-2-ylmethyl | 4.30 (s, 2H, CH₂) | 35.8 (CH₂) |
What biological screening approaches are recommended?
Methodological Answer:
- Enzymatic Assays : Test inhibition of kinases (e.g., PARP-1) using fluorescence-based assays (IC₅₀ determination) .
- Cell-Based Testing : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
- Solubility Studies : Use HPLC to measure logP and aqueous solubility for ADMET profiling .
Advanced Research Questions
How to design SAR studies for substituent effects?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modifications to the dimethoxyphenyl (e.g., mono-/trifluorinated) or thiophene (e.g., 3-thienyl) groups .
- Activity Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.
- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity .
Q. Table 3: SAR Trends
| Substituent Modification | Impact on PARP-1 IC₅₀ | Reference |
|---|---|---|
| 3,4-Dimethoxy → 3-Fluoro | 2-fold increase | |
| Thiophene → Furan | Loss of activity |
What computational strategies predict binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with PARP-1’s NAD⁺-binding site (PDB: 4UND) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .
How to resolve contradictory bioassay data?
Methodological Answer:
- Replicate Experiments : Conduct triplicate assays under standardized conditions (e.g., cell passage number, serum batch) .
- Model Selection : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
- Data Normalization : Use Z-score analysis to identify outliers in high-throughput screens .
Challenges in scaling up synthesis?
Methodological Answer:
- Stereochemical Control : Optimize chiral auxiliaries or asymmetric catalysis to prevent racemization during alkylation .
- Reactor Design : Use flow chemistry for exothermic steps (e.g., Suzuki coupling) to improve yield and safety .
- Purification : Replace column chromatography with crystallization (e.g., ethanol/water gradient) for cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
